1-Cyclohexenyl phenyl ketone
Overview
Description
Scientific Research Applications
1-Cyclohexenyl phenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological molecules to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
Target of Action
1-Cyclohexenyl phenyl ketone, also known as phenyl cyclohexyl ketone, is a complex organic compound with the molecular formula C13H16O
Mode of Action
It is known that the compound can be synthesized via a pd-catalyzed protocol . This involves the carbonylation of vinyl triflates and nonaflates . The process is highly chemoselective and results in the formation of α,β-unsaturated ketones .
Biochemical Pathways
The compound is known to be involved in the synthesis of α,β-unsaturated ketones . These ketones are valuable intermediates in organic synthesis and have various applications in the production of pharmaceuticals, polymers, flavors, and biologically or optically important molecules .
Result of Action
It is known that the compound can induce photohaemolysis after exposure to ultraviolet a-rich irradiation in human erythrocytes .
Action Environment
It is known that the compound is a solid at room temperature
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
They can act as substrates for enzymes such as dehydrogenases and decarboxylases
Cellular Effects
The cellular effects of 1-Cyclohexenyl phenyl ketone are currently unknown. Ketones can influence cell function in various ways. For instance, they can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that ketones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied. Such studies could provide valuable information about any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Ketones are involved in various metabolic pathways, interacting with enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexenyl phenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{COCl} + \text{C}6\text{H}{10} \rightarrow \text{C}_6\text{H}_5\text{COC}_6\text{H}_9 + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrogenation of benzophenone under specific conditions to achieve the desired product. This method ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
1-Cyclohexenyl phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzoic acid and cyclohexanone.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 1-cyclohexenyl phenyl alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Grignard reagents, organolithium compounds
Major Products Formed:
Oxidation: Benzoic acid, cyclohexanone
Reduction: 1-Cyclohexenyl phenyl alcohol
Substitution: Substituted derivatives depending on the nucleophile used
Comparison with Similar Compounds
- Cyclohexyl phenyl ketone
- Benzophenone
- Acetophenone
Properties
IUPAC Name |
cyclohexen-1-yl(phenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXUKSMUKHKIGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290221 | |
Record name | 1-Cyclohexenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17040-65-2 | |
Record name | 1-Cyclohexenyl phenyl ketone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Cyclohexenyl phenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key photochemical reaction observed in 1-cyclohexenyl phenyl ketone?
A1: this compound undergoes a photochemical reaction known as the photo-Nazarov cyclization. This reaction involves a light-induced 4π electron conrotatory electrocyclic ring closure, leading to the formation of a cyclopentenone ring system. []
Q2: Have any intermediates been observed during the photo-Nazarov cyclization of this compound?
A2: Yes, recent research has successfully identified intermediates formed during the photo-Nazarov cyclization of this compound. [] While the specific intermediates are not detailed in the provided abstracts, their observation provides valuable insight into the mechanism of this photochemical transformation.
Q3: How does the solvent affect the photochemistry of this compound?
A3: The choice of solvent significantly influences the photochemical pathway of this compound. In enol ether solvents, the primary photoproduct can be trapped via a [4+2] cycloaddition reaction, leading to the formation of unique adducts in high yields. [] This highlights the importance of solvent selection in controlling the reactivity and product distribution of this photochemical process.
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